

Difference between cis and trans-4-Chloro-2-butene-1-ol

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Compound of Interest

Compound Name: *trans-4-Chloro-2-butene-1-OL*

CAS No.: 1576-93-8; 1775-39-9

Cat. No.: B2721253

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Technical Guide: Cis- vs. Trans-4-Chloro-2-butene-1-ol

Differentiation, Synthesis, and Reactivity Profiles

Executive Summary

4-Chloro-2-buten-1-ol (

) serves as a critical bifunctional building block in the synthesis of terpenes, modified nucleosides, and heterocyclic pharmaceuticals. While the connectivity is identical, the stereochemical divergence between the (Z)-isomer (cis) and (E)-isomer (trans) dictates their utility:

- The (E)-isomer is thermodynamically more stable and acts as a linear alkylating agent.
- The (Z)-isomer is kinetically labile, prone to intramolecular cyclization, and serves as a precursor for 2,5-dihydrofuran derivatives.

Distinguishing these isomers is not merely academic; using the wrong isomer can lead to complete reaction failure or unwanted cyclization byproducts.

Structural & Spectroscopic Characterization

The most reliable method for differentiation is ¹H NMR spectroscopy, specifically the coupling constants (

) of the vinylic protons. Physical constants like boiling point are less reliable due to the thermal instability of the cis-isomer.

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Comparative Data Table

Feature	(E)-4-Chloro-2-buten-1-ol (Trans)	(Z)-4-Chloro-2-buten-1-ol (Cis)
CAS Number	1576-93-8	1576-95-0 (often conflated in DBs)
Geometry	Substituents on opposite sides	Substituents on same side
Boiling Point	83–89 °C (14 Torr)	~80–85 °C (14 Torr) (Unstable)
Refractive Index		
Stability	Stable at RT; distillable.[1]	Prone to cyclization to 2,5-dihydrofuran.
H NMR	15.0 – 16.0 Hz (Large coupling)	10.0 – 11.5 Hz (Small coupling)
C NMR (Allylic)	(CH ₂ Cl), (CH ₂ OH)	Shifts typically shielded by 1-2 ppm vs Trans

NMR Identification Strategy

In the

¹H NMR spectrum (CDCl₃)

, focus on the alkene region (5.5 – 6.0 ppm).

- Trans (E): The vinylic protons appear as a complex multiplet, but decoupling reveals a doublet of triplets with a large coupling constant (

Hz).

- Cis (Z): The vinylic protons show a smaller coupling constant (

Hz). Additionally, the methylene protons (

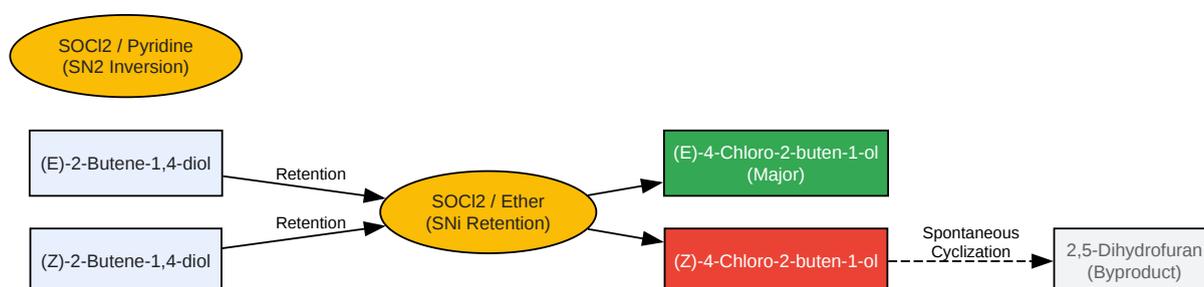
) in the cis isomer may appear slightly downfield due to the "compression" effect of the cis-geometry, though

-coupling is the definitive metric.

Synthetic Pathways & Isolation[3]

The synthesis of these isomers typically proceeds from the corresponding 2-butene-1,4-diol. The choice of chlorinating agent and conditions determines the stereochemical outcome.

Synthesis Workflow (DOT Diagram)



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Figure 1: Synthetic divergence based on precursor stereochemistry and mechanism.

Protocol: Selective Chlorination

To synthesize the (E)-isomer (Trans):

- Reagent: Thionyl chloride () with a catalytic amount of DMF or pyridine.

- Solvent: Benzene or DCM (anhydrous).
- Mechanism: In the presence of base (pyridine), the reaction proceeds via an S_N2 mechanism on the chlorosulfite intermediate. However, since the starting material is a diol, statistical chlorination occurs.
- Purification: Fractional distillation is required to separate the mono-chloride from the dichloride byproduct.

To synthesize the (Z)-isomer (Cis):

- Warning: The (Z)-diol is highly prone to forming tetrahydrofuran or dihydrofuran derivatives under acidic conditions.
- Reagent: Use PCl_5 in ether at low temperatures (-78°C) without excess base to favor the S_N2 (Substitution Nucleophilic internal) mechanism, which retains configuration.

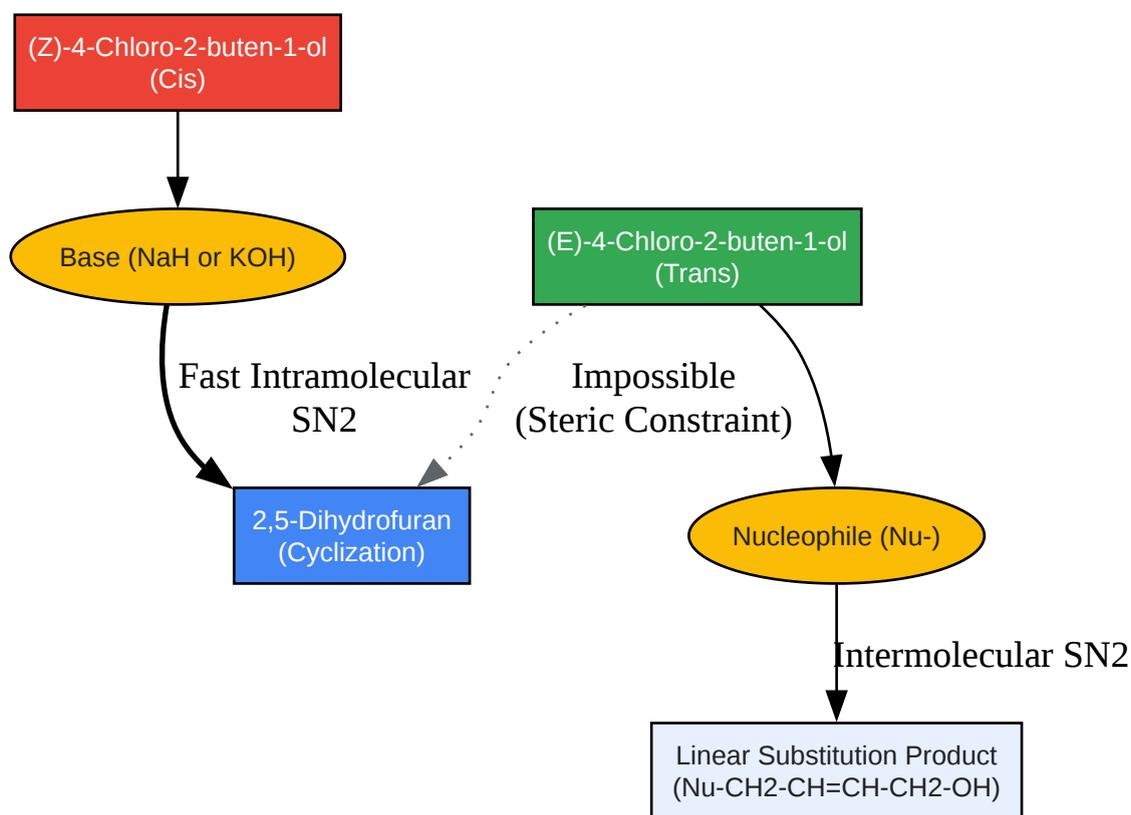
Reactivity Profiles & Mechanistic Divergence

The defining difference between these isomers is the ability of the cis-isomer to undergo Anchimeric Assistance (Neighboring Group Participation).

The Cyclization Trap

The (Z)-isomer places the nucleophilic hydroxyl group ($-\text{OH}$) and the electrophilic carbon ($-\text{C}-\text{Cl}$) in spatial proximity. Under basic conditions, or even upon prolonged storage, it cyclizes to 2,5-dihydrofuran. The (E)-isomer cannot cyclize without prior isomerization.

Reactivity Pathway Diagram



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Figure 2: The reactivity bifurcation. The Cis isomer favors intramolecular cyclization, while the Trans isomer favors intermolecular substitution.

Experimental Protocols

Protocol A: Synthesis of (E)-4-Chloro-2-buten-1-ol

Objective: Selective monochlorination of (E)-2-butene-1,4-diol.

- Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and inlet.
- Reagents:
 - (E)-2-Butene-1,4-diol (88.1 g, 1.0 mol)

- Pyridine (79.1 g, 1.0 mol)
- Anhydrous Ether (150 mL)
- Thionyl Chloride (119 g, 1.0 mol)
- Procedure:
 - Dissolve diol and pyridine in ether; cool to -5°C .
 - Add

dropwise over 2 hours, maintaining temperature $< 0^{\circ}\text{C}$.
 - Allow to warm to room temperature and stir for 4 hours.
 - Workup: Quench with ice water. Extract with ether (mL). Wash organic phase with 5% and brine. Dry over .
- Purification: Fractional distillation under reduced pressure. Collect fraction boiling at $84\text{--}86^{\circ}\text{C}$ / 14 mmHg.
- Validation:

H NMR (CDCl_3): Doublet of triplets at 5.8 ppm (Hz).

Protocol B: Cyclization Test (Differentiation Assay)

Objective: Rapidly distinguish Cis/Trans isomers via chemical reactivity.

- Dissolve 50 mg of the unknown isomer in 1 mL THF.

- Add 1.5 eq of Sodium Hydride (NaH) at 0°C.
- Observation:
 - (Z)-Isomer: Rapid evolution of gas and formation of 2,5-dihydrofuran (volatile, pleasant ether odor). TLC shows loss of starting material within 15 mins.
 - (E)-Isomer: Slow reaction; primarily alkoxide formation without rapid cyclization.

References

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